(4-cycloheptyloxan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-cycloheptyloxan-4-yl)methanol is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.3 g/mol It is characterized by a cycloheptyl group attached to an oxane ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (4-cycloheptyloxan-4-yl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4-cycloheptyloxan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone or cycloheptanoic acid.
Reduction: Formation of cycloheptyloxane.
Substitution: Formation of (4-cycloheptyloxan-4-yl)chloride or (4-cycloheptyloxan-4-yl)bromide.
Wissenschaftliche Forschungsanwendungen
(4-cycloheptyloxan-4-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-cycloheptyloxan-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcyclohexanemethanol: An organic compound with a similar structure but with a methyl group instead of a cycloheptyl group.
Cycloheptanol: A simpler compound with a cycloheptyl group attached directly to a hydroxyl group.
Uniqueness
(4-cycloheptyloxan-4-yl)methanol is unique due to the presence of both a cycloheptyl group and an oxane ring, which imparts distinct chemical and physical properties.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-cycloheptyloxan-4-yl)methanol involves the conversion of cycloheptene to the corresponding alcohol via hydroboration-oxidation reaction. The alcohol is then reacted with paraformaldehyde in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": ["Cycloheptene", "Borane", "Hydrogen peroxide", "Sodium hydroxide", "Paraformaldehyde", "Lewis acid catalyst"], "Reaction": [ "Step 1: Cycloheptene is reacted with borane in the presence of hydrogen peroxide and sodium hydroxide to form the corresponding alcohol via hydroboration-oxidation reaction.", "Step 2: The alcohol is then reacted with paraformaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form (4-cycloheptyloxan-4-yl)methanol." ] } | |
CAS-Nummer |
1546932-95-9 |
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(4-cycloheptyloxan-4-yl)methanol |
InChI |
InChI=1S/C13H24O2/c14-11-13(7-9-15-10-8-13)12-5-3-1-2-4-6-12/h12,14H,1-11H2 |
InChI-Schlüssel |
GYGZCDLRALFSPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C2(CCOCC2)CO |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.